Home > Products > Screening Compounds P128253 > Buprenorphine + naloxone
Buprenorphine + naloxone -

Buprenorphine + naloxone

Catalog Number: EVT-10963992
CAS Number:
Molecular Formula: C29H41NO4
Molecular Weight: 467.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Buprenorphine and naloxone are two pharmacological compounds that are commonly combined to create a medication used primarily in the treatment of opioid dependence. This combination is marketed under the brand name Suboxone, among others. Buprenorphine is a partial agonist at the mu-opioid receptor and a full antagonist at the kappa-opioid receptor, providing analgesic effects while minimizing the risk of respiratory depression associated with full agonists. Naloxone, on the other hand, is an opioid antagonist that is included to deter misuse of buprenorphine by precipitating withdrawal symptoms if the combination is injected.

Source and Classification

Buprenorphine is classified as an opioid analgesic, while naloxone is classified as an opioid antagonist. The combination of these two compounds serves a dual purpose: to manage pain and to reduce the potential for misuse in individuals with opioid dependency. The formulation of buprenorphine with naloxone aims to provide effective treatment while reducing the likelihood of abuse through intravenous routes .

Synthesis Analysis

Methods and Technical Details

The synthesis of buprenorphine involves several steps starting from thebaine, a naturally occurring opiate. Thebaine undergoes various chemical transformations including N-demethylation, reduction, and acylation to yield buprenorphine. Naloxone is synthesized from morphine or codeine through similar chemical modifications, including N-alkylation and oxidation processes.

The specific method for preparing buprenorphine/naloxone involves co-formulating these two active ingredients in a manner that ensures stability and bioavailability. The soluble film formulation involves creating a suspension of buprenorphine hydrochloride and naloxone hydrochloride dihydrate in an aqueous solution, which is then coated onto a polyester sheet and dried .

Molecular Structure Analysis

Structure and Data

Buprenorphine has the chemical formula C₂₃H₂₉N·HCl and a molecular weight of approximately 367.9 g/mol. Its structure features a complex ring system characteristic of its opioid activity.

Naloxone has the chemical formula C₁₉H₂₁N₃O₃ and a molecular weight of about 327.4 g/mol. The structure of naloxone includes a phenolic hydroxyl group which contributes to its antagonistic properties at opioid receptors.

Molecular Structures

  • Buprenorphine:
    Buprenorphine Structure
  • Naloxone:
    Naloxone Structure
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the pharmacological activity of buprenorphine include its binding to mu-opioid receptors, where it acts as a partial agonist, leading to analgesic effects. Conversely, naloxone acts by displacing opioids from these receptors when administered parenterally, thereby reversing their effects.

In terms of stability, both compounds are susceptible to degradation under certain conditions; thus, their formulations must be carefully controlled to maintain efficacy throughout their shelf life .

Mechanism of Action

Process and Data

Buprenorphine functions through its unique pharmacological profile as a partial agonist at mu-opioid receptors, which allows it to activate these receptors but with less intensity compared to full agonists like morphine or heroin. This ceiling effect means that increasing doses do not proportionally increase effects such as sedation or respiratory depression.

Naloxone's mechanism involves competitive inhibition at mu-opioid receptors, effectively blocking the euphoric effects associated with opioid use when injected. When taken sublingually as intended in buprenorphine/naloxone formulations, naloxone's low bioavailability minimizes its impact while allowing buprenorphine to exert its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Buprenorphine:
    • Appearance: White crystalline powder
    • Solubility: Soluble in methanol; slightly soluble in water
  • Naloxone:
    • Appearance: White or off-white powder
    • Solubility: Soluble in water; slightly soluble in ethanol

Chemical Properties

Both compounds exhibit stability under normal storage conditions but can degrade under extreme pH or temperature conditions. Their interactions with other substances must be monitored during formulation development to ensure safety and efficacy .

Applications

Scientific Uses

The primary application of buprenorphine/naloxone is in the treatment of opioid use disorder (OUD). It has been shown to effectively reduce cravings and withdrawal symptoms associated with opioid dependence while minimizing the risk of overdose due to its partial agonist nature.

Additionally, buprenorphine/naloxone has applications in pain management due to buprenorphine's analgesic properties. Research continues into optimizing dosing strategies for different populations, including those using potent opioids like fentanyl .

Properties

Product Name

Buprenorphine + naloxone

IUPAC Name

(1S,2S,6R,14R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C29H41NO4

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1

InChI Key

RMRJXGBAOAMLHD-MLLHIGKASA-N

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CCC1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.